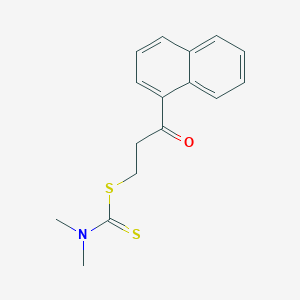
3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by the presence of a naphthalene ring, which consists of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of naphthalene-1-carbaldehyde with dimethylcarbamodithioic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-yl derivatives: These compounds share a similar naphthalene core but differ in their functional groups.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another naphthalene derivative with different substituents.
Uniqueness
3-(Naphthalen-1-yl)-3-oxopropyl dimethylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylcarbamodithioate group is particularly noteworthy for its role in various substitution reactions and potential therapeutic applications.
Properties
CAS No. |
61998-13-8 |
|---|---|
Molecular Formula |
C16H17NOS2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(3-naphthalen-1-yl-3-oxopropyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C16H17NOS2/c1-17(2)16(19)20-11-10-15(18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 |
InChI Key |
CEEHVOZWXSEPEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SCCC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


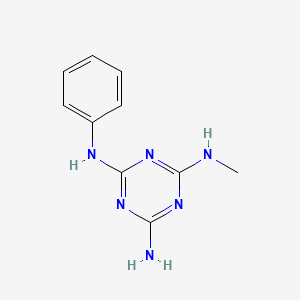
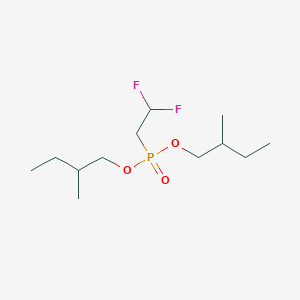
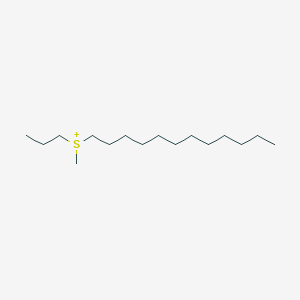
![1,1'-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene]](/img/structure/B14541969.png)
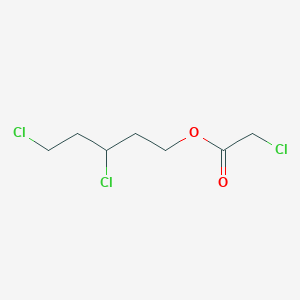
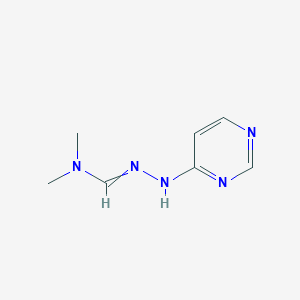
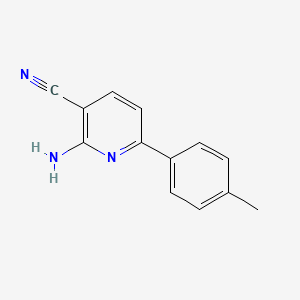
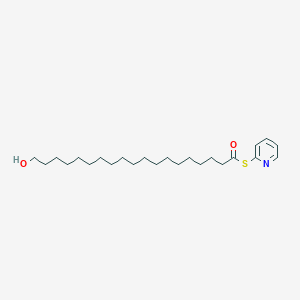
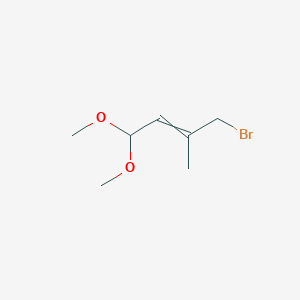
![7-(4-Methylphenyl)-2H,5H-[1,3]dioxolo[4,5-F]indole-6-carbonitrile](/img/structure/B14542008.png)
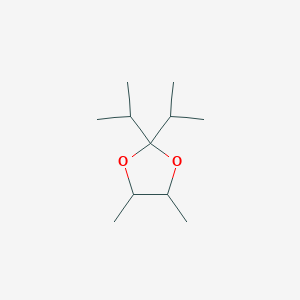
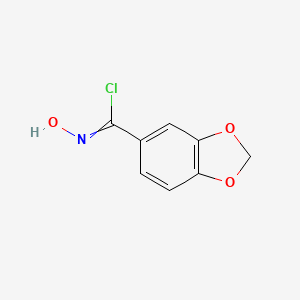
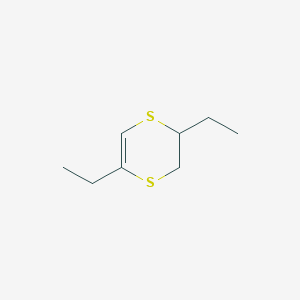
![[2-(Aminomethyl)thiophen-3-yl]acetic acid](/img/structure/B14542019.png)
